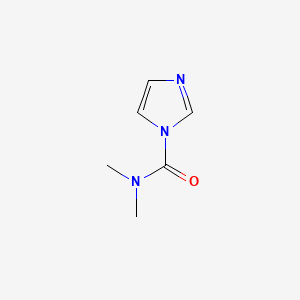
2-(1,3-thiazol-2-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,3-thiazol-2-yl)ethanethioamide” is a chemical compound with the molecular formula C5H6N2S2 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in various studies . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “2-(1,3-thiazol-2-yl)ethanethioamide” can be analyzed based on its molecular formula C5H6N2S2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been used in various chemical reactions . For instance, they have been used as thionating agents to form thioethers upon reaction with α-bromoketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,3-thiazol-2-yl)ethanethioamide” include a molecular weight of 174.25 . It is a solid compound with a melting point greater than 300°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including 2-(1,3-thiazol-2-yl)ethanethioamide, have been found to exhibit antimicrobial properties . For example, sulfazole, a thiazole derivative, is known for its antimicrobial activity .
Antiretroviral Activity
Thiazole derivatives are also used in antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole-based compounds have been synthesized and screened for their antifungal activity . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of antifungal drugs.
Anticancer Activity
Thiazole derivatives have been found to exhibit anticancer properties. For instance, tiazofurin, a thiazole derivative, is used in cancer treatment .
Anti-Alzheimer Activity
Thiazole derivatives have been found to exhibit anti-Alzheimer properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for hypertension.
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of antioxidant drugs.
Hepatoprotective Activity
Thiazole derivatives have been found to exhibit hepatoprotective properties . This suggests that 2-(1,3-thiazol-2-yl)ethanethioamide could potentially be used in the development of drugs for liver protection.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .
Mode of Action
These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby mitigating inflammation .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-thiazol-2-yl)ethanethioamide are likely related to the inflammatory response, given the anti-inflammatory properties of similar compounds . Specifically, the compound may interfere with the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators .
Result of Action
Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-thiazol-2-yl)ethanethioamide involves the reaction of 2-bromoethanethiol with 2-amino-1,3-thiazole.", "Starting Materials": [ "2-bromoethanethiol", "2-amino-1,3-thiazole" ], "Reaction": [ "Step 1: Dissolve 2-bromoethanethiol in anhydrous DMF.", "Step 2: Add 2-amino-1,3-thiazole to the DMF solution.", "Step 3: Heat the reaction mixture at 80°C for 12 hours.", "Step 4: Cool the reaction mixture to room temperature and pour it into water.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system." ] } | |
Número CAS |
914208-27-8 |
Nombre del producto |
2-(1,3-thiazol-2-yl)ethanethioamide |
Fórmula molecular |
C5H6N2S2 |
Peso molecular |
158.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



